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molecular formula C7H5ClO2 B1581250 3-Chloro-4-hydroxybenzaldehyde CAS No. 2420-16-8

3-Chloro-4-hydroxybenzaldehyde

Cat. No. B1581250
M. Wt: 156.56 g/mol
InChI Key: VGSOCYWCRMXQAB-UHFFFAOYSA-N
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Patent
US06683095B2

Procedure details

Acetic acid (300 ml) was bubbled with chlorine gas to make 38.38 g (0.541 mol) of chlorine. 4-Hydroxybenzaldehyde (66.1 g, 0.541 mol) was dissolved in acetic acid (300 ml) and stirred, during which the acetic acid solution containing chlorine as prepared above was slowly added thereto over 2 hours. The resulting mixture was stirred for further 2 hours. After completion of reaction, the reaction solution was concentrated. To the residue was added water (1L), which was then filtered, washed with water (500 ml) and dried to give 63.16 g (0.403 mol, Yield 75%) of the title compound.
Quantity
38.38 g
Type
reactant
Reaction Step One
Quantity
66.1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1>C(O)(=O)C>[Cl:1][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:4]=1[OH:3])[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
38.38 g
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
66.1 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetic acid (300 ml) was bubbled with chlorine gas
CUSTOM
Type
CUSTOM
Details
as prepared
ADDITION
Type
ADDITION
Details
above was slowly added
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
To the residue was added water (1L), which
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
washed with water (500 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.403 mol
AMOUNT: MASS 63.16 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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